3-(五氟乙基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

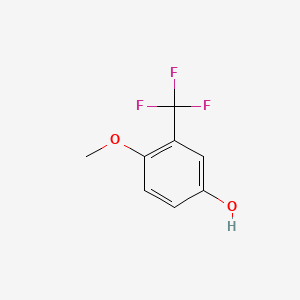

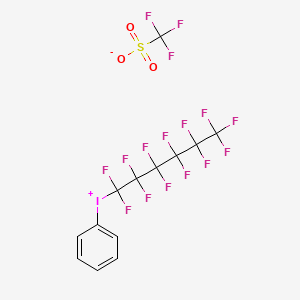

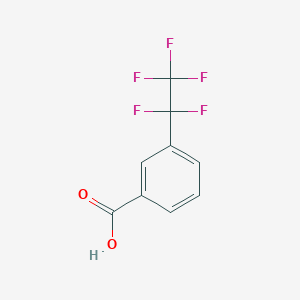

3-(Pentafluoroethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a pentafluoroethyl group attached to the benzene ring of benzoic acid. This substitution significantly alters the chemical and physical properties of the compound compared to its non-fluorinated analogs.

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives, such as 3-(pentafluoroethyl)benzoic acid, can be achieved through various methods. One approach involves the trifluoromethylation of benzoic acids using TMSCF3, which is a method for preparing aryl trifluoromethyl ketones from readily available starting materials . Although this paper does not directly describe the synthesis of 3-(pentafluoroethyl)benzoic acid, the methodology could potentially be adapted for its synthesis by changing the fluoromethyl group to a pentafluoroethyl group.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid derivatives is influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which can lead to strong inductive effects and influence the acidity of the carboxylic acid group. The introduction of a pentafluoroethyl group is expected to increase the acidity of the benzoic acid due to the electron-withdrawing nature of the fluorine atoms . Additionally, the steric crowding around the aromatic ring can lead to a distortion of the ring structure, as observed in other heavily fluorinated aromatic compounds .

Chemical Reactions Analysis

Fluorinated benzoic acids can participate in various chemical reactions. The presence of the pentafluoroethyl group can enhance the reactivity of the carboxylic acid group, making it more susceptible to nucleophilic attack. For instance, the synthesis of new recyclable hypervalent iodine reagents from iodosylbenzoic acid derivatives demonstrates the reactivity of the carboxylic acid group in the presence of fluorine substituents . Moreover, the benzylic C(sp3)-H perfluoroalkylation of heteroaromatic compounds indicates that the introduction of perfluoroalkyl groups, such as pentafluoroethyl, can proceed regioselectively, which could be relevant for the modification of 3-(pentafluoroethyl)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(pentafluoroethyl)benzoic acid are influenced by the fluorinated substituent. The introduction of a pentafluoroethyl group can lead to the formation of dimers through hydrogen bonding or complexes with bases . The presence of perfluoroalkyl groups can also result in the formation of nano-phase separated liquid crystalline structures, as observed in other fluorinated benzoic acid derivatives . The electron-withdrawing effect of the fluorine atoms can increase the acidity of the benzoic acid, potentially affecting its solubility and reactivity .

科学研究应用

合成与表征

3-(五氟乙基)苯甲酸及其衍生物一直是合成化学领域的研究课题。此类化合物的合成和表征通常涉及从硝基衍生物开始,然后还原成相应的苯胺。随后的转化导致苯甲酸的形成。这些化合物的结构细节,包括它们的 X 射线结构,为了解它们的化学性质和在材料科学和药物化学等各个领域的潜在应用提供了宝贵的见解 (Zarantonello 等,2007)。

催化应用

利用苯甲酸衍生物的金属有机框架 (MOF) 在催化应用中显示出巨大的潜力。例如,使用苯甲酸衍生物作为配体,合成了具有独特结构特征的新型多孔 Zn-MOF。当这些 MOF 嵌入 Ag 纳米颗粒时,在硝基苯酚的还原中表现出增强的催化效率,展示了苯甲酸衍生物在促进催化反应和环境修复中的潜力 (Wu 等,2017)。

药物研究

在药物研究中,苯甲酸被认为是研究药物物质热力学相行为的模型化合物。了解苯甲酸及其混合物的相平衡对于药物工艺设计、稳定性和溶解性至关重要。将扰动链统计缔合流体理论 (PC-SAFT) 等理论模型应用于苯甲酸和氯苯甲酸,为预测药物化合物的溶解性和稳定性提供了框架,有助于开发更有效的药物制剂 (Reschke 等,2016)。

环境与材料科学

苯甲酸衍生物在环境与材料科学中也得到探索,因为它们在创造具有独特性质的新型材料方面具有潜力。例如,可聚合苯甲酸衍生物的合成及其与联吡啶化合物的络合导致形成表现出液晶相的化合物。这些材料在光聚合后保持其多层结构,表明在先进材料设计和环境传感技术中具有应用 (岸川等,2008)。

生物合成与生物技术

生物技术领域已将苯甲酸衍生物应用于有价值化合物的微生物合成中。例如,通过工程化大肠杆菌,已经建立了从葡萄糖生产 3-氨基苯甲酸的微生物生物合成系统。此类系统展示了苯甲酸衍生物在生物合成天然产物和药物的重要构件中的潜力,展示了这些化合物在科学研究和工业应用中的多功能性 (张和斯特凡诺普洛斯,2016)。

属性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZIYFMYMSOUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348444 |

Source

|

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluoroethyl)benzoic acid | |

CAS RN |

13710-47-9 |

Source

|

| Record name | 3-(Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)